Sorafenib-galactosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorafenib-galactosamine is conjugate of sorafenib with galactose through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Applications De Recherche Scientifique
Targeted Drug Delivery for Hepatocellular Carcinoma (HCC)
Sorafenib-galactosamine has potential applications in targeted drug delivery, particularly for hepatocellular carcinoma (HCC). Galactosamine (Gal) is a selective ligand for targeting HCC due to its high binding affinity to asialoglycoprotein receptors (ASGPRs) overexpressed in HCC. Engineering nanoparticles like G4 polyamidoamine (PAMAM) dendrimers anchored to galactosamine can enhance the delivery of potent chemotherapeutic agents, such as curcumin derivatives (CDF), into HCC cell lines. This approach could achieve selective high cellular uptake via ASGPR-mediated endocytosis and significantly enhance drug delivery for HCC anticancer therapy and diagnosis (Yousef, Alsaab, Sau, & Iyer, 2018).
Overcoming Sorafenib Resistance
Understanding and overcoming sorafenib resistance is a key area of research. Sorafenib resistance in liver cancer involves mechanisms like crosstalk between PI3K/Akt and JAK-STAT pathways, activation of hypoxia-inducible pathways, and epithelial-mesenchymal transition. These insights can help develop individualized therapeutic strategies to manage sorafenib resistance, particularly in HCC patients (Zhu, Zheng, Wang, & Chen, 2017).
Predictive and Prognostic Markers in HCC Treatment
Research on sorafenib as a standard care for advanced unresectable HCC has led to the investigation of markers involved in angiogenesis at the expression and genetic level. Clinical and biological markers associated with prognosis have been identified, such as adverse events, macroscopic vascular invasion, single nucleotide polymorphisms, and plasma angiopoietin-2 levels. This research aims to find validated prognostic or predictive factors of response to sorafenib in HCC (Marisi et al., 2018).
Enhancing Sorafenib Efficacy Through Nanoparticles
The development of sorafenib-loaded magnetic nanovectors aims to enhance drug delivery to the disease site with the help of a remote magnetic field. This method could improve cancer treatment while limiting negative effects on healthy tissues. Such nanoparticles have been shown to inhibit cancer cell proliferation through the cytotoxic action of sorafenib and enhance or localize this effect in a desired area (Grillone et al., 2015).
Leveraging Anti-MicroRNA Strategies
A dual-targeting delivery system encapsulating sorafenib and antimiRNA21 in RGD pentapeptide-modified reconstituted high-density lipoprotein (RGD-rHDL/So/antimiRNA21) has been developed for enhanced HCC therapy. This approach significantly strengthens the anti-tumor and anti-angiogenic effect of sorafenib with negligible toxicity and can remodel tumor environments, providing a new method for chemo-gene combined therapy in HCC (Li et al., 2018).
Propriétés
Nom du produit |
Sorafenib-galactosamine |
---|---|
Formule moléculaire |
C26H24ClF3N4O8 |
Poids moléculaire |
612.94 |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Apparence |
Solid powder |
Synonymes |
Sorafenibgalactosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.